molecular formula C33H30N2O3 B12464536 2-(3,4-dimethylphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

2-(3,4-dimethylphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

Cat. No.: B12464536
M. Wt: 502.6 g/mol
InChI Key: GNNIDWSHJDMKST-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the 3,4-dimethylphenyl and 2,5-dimethylpyrrol-1-yl groups through various coupling reactions. The final step often involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinoline core or the phenyl rings.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Studies could focus on its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: The compound’s biological activity could be harnessed for therapeutic purposes, such as the treatment of infectious diseases or cancer.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics or photonics.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE depends on its specific biological target. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes such as DNA replication or protein synthesis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of 2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 2-[4-(2,5-DIMETHYLPYRROL-1-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C33H30N2O3

Molecular Weight

502.6 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C33H30N2O3/c1-20-6-15-30-28(16-20)29(33(37)38-19-32(36)26-10-7-21(2)22(3)17-26)18-31(34-30)25-11-13-27(14-12-25)35-23(4)8-9-24(35)5/h6-18H,19H2,1-5H3

InChI Key

GNNIDWSHJDMKST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)N5C(=CC=C5C)C

Origin of Product

United States

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